1-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C12H16N6O and its molecular weight is 260.301. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a novel compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and the underlying mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process integrating triazole chemistry with cyclopentapyrazole derivatives. The compound can be synthesized through the reaction of appropriate precursors under controlled conditions to ensure high yield and purity.
Anticancer Activity
Recent studies indicate that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer activity. For instance, a related study reported that triazole derivatives demonstrated potent antiproliferative effects against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50 values ranging from 1.1 μM to 2.6 μM . The mechanism is primarily attributed to the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis.
Table 1: Anticancer Activity of Related Triazole Compounds
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 1.1 | TS Inhibition |
Compound B | HCT-116 | 2.6 | TS Inhibition |
Compound C | HepG2 | 1.4 | TS Inhibition |
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has also been explored. Studies have shown that certain compounds exhibit significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The observed antimicrobial activity is often linked to the disruption of bacterial cell membranes and interference with metabolic pathways .
Table 2: Antimicrobial Activity of Selected Triazole Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound D | Staphylococcus aureus | 32 μg/mL |
Compound E | Escherichia coli | 64 μg/mL |
Case Studies
Case Study 1: Anticancer Evaluation
In a comprehensive study examining the anticancer properties of various triazole derivatives, researchers synthesized a series of compounds that included the target molecule. These compounds were evaluated for their cytotoxic effects on multiple cancer cell lines. The study concluded that the incorporation of the triazole ring significantly enhanced the anticancer efficacy compared to non-triazole analogs .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of triazole-containing compounds. The study revealed that several derivatives exhibited promising activity against both fungal and bacterial strains. The results suggested that modifications in the chemical structure could lead to enhanced biological activity .
The biological activities of this compound are believed to be mediated through:
- Inhibition of Thymidylate Synthase : This leads to impaired DNA synthesis in cancer cells.
- Disruption of Cellular Membranes : Particularly in bacterial cells, contributing to antimicrobial effects.
- Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.
Eigenschaften
IUPAC Name |
1-methyl-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O/c1-17-7-10(14-16-17)12(19)13-6-11-8-4-3-5-9(8)15-18(11)2/h7H,3-6H2,1-2H3,(H,13,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCDHOBBDPPAAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=C3CCCC3=NN2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.